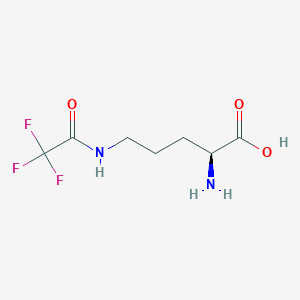H-Orn(TFA)-OH
CAS No.: 5123-49-9
Cat. No.: VC4260608
Molecular Formula: C7H11F3N2O3
Molecular Weight: 228.171
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5123-49-9 |
|---|---|
| Molecular Formula | C7H11F3N2O3 |
| Molecular Weight | 228.171 |
| IUPAC Name | (2S)-2-amino-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
| Standard InChI | InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1 |
| Standard InChI Key | BEEAVYYIFAMIIT-BYPYZUCNSA-N |
| SMILES | C(CC(C(=O)O)N)CNC(=O)C(F)(F)F |
Introduction
H-Orn(TFA)-OH is a chemical compound derived from ornithine, an amino acid integral to the urea cycle. The compound features trifluoroacetic acid (TFA) as a protecting group, which is commonly used in organic and peptide chemistry for its strong acidity and electron-withdrawing properties. This derivative is particularly valuable in synthetic chemistry due to its stability and reactivity under specific conditions.
Key Features:
-
Chemical Composition: Ornithine backbone with trifluoroacetic acid as a functional modification.
-
Applications: Widely used in peptide synthesis, organic reactions, and biochemical research.
Structural Overview:
H-Orn(TFA)-OH consists of:
-
Ornithine Core: A non-essential amino acid with two amino groups (α- and δ-amino).
-
TFA Group: A trifluoroacetyl group that protects the δ-amino group, enhancing the molecule's stability during reactions.
General Synthetic Route:
-
Protection of Ornithine: The δ-amino group of ornithine is protected using trifluoroacetic acid.
-
Reaction Conditions:
-
Solvents: Dichloromethane or acetonitrile.
-
Reagents: Trifluoroacetic anhydride or TFA in the presence of catalysts.
-
-
Purification: Typically achieved through recrystallization or chromatography.
Reaction Scheme:
Applications in Research and Industry
H-Orn(TFA)-OH is primarily utilized in peptide synthesis due to its ability to selectively protect amino groups, enabling controlled reactions at other sites.
Key Applications:
-
Peptide Synthesis: Protects the δ-amino group during chain elongation.
-
Organic Chemistry: Acts as an intermediate for synthesizing complex molecules.
-
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Advantages of TFA Protection
The inclusion of TFA as a protecting group offers several benefits:
-
Stability: Enhanced resistance to side reactions during synthesis.
-
Selective Reactivity: Facilitates targeted deprotection under acidic conditions.
-
Ease of Removal: Can be removed using mild acids like trifluoroacetic acid itself.
Safety Considerations
Trifluoroacetic acid derivatives, including H-Orn(TFA)-OH, must be handled with care due to their corrosive nature and potential toxicity.
Hazards:
-
Skin burns upon contact.
-
Toxicity to aquatic organisms.
-
Irritation of mucous membranes when inhaled.
Precautions:
-
Use personal protective equipment (PPE).
-
Work in a well-ventilated area or fume hood.
-
Dispose of waste according to local regulations.
Comparative Analysis with Related Compounds
| Compound | Protecting Group | Applications | Unique Features |
|---|---|---|---|
| H-Orn(TFA)-OH | TFA | Peptide synthesis | Strong acidity, easy removal |
| H-Orn(Boc)-OBzl.HCl | Boc (tert-butoxycarbonyl) | Peptide synthesis | Stability under basic conditions |
| H-Orn(Z)-ome hydrochloride | Benzyloxycarbonyl (Z) | Peptide synthesis | Selective protection for enzymatic studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume